
RO4987655
概要
説明
科学的研究の応用
Ro-4987655 has a wide range of scientific research applications, including:
作用機序
Ro-4987655 は、MAPK/ERK シグナル伝達経路の主要な構成要素である MEK1 および MEK2 を選択的に阻害することによって作用を発揮します。この経路は、細胞の成長、分化、および生存の調節に関与しています。 MEK1 および MEK2 を阻害することによって、Ro-4987655 は下流シグナル伝達分子の活性化を防ぎ、腫瘍細胞の増殖と増殖を抑制します .
類似の化合物との比較
Ro-4987655 は、他の MEK 阻害剤と比較して、MEK1 および MEK2 に対する高い選択性と効力という点でユニークです。類似の化合物には、次のものがあります。
PD-0325901: がん治療において同様の用途を持つ別の MEK 阻害剤.
トラメチニブ: メラノーマの治療に使用される MEK 阻害剤.
Ro-4987655 は、その高い選択性と経口バイオアベイラビリティにより、研究と治療の両方の用途において貴重なツールとなっています
生化学分析
Biochemical Properties
RO4987655 plays a significant role in biochemical reactions by inhibiting MEK . MEK is a part of the MAPK signaling pathway, which is involved in cellular proliferation and differentiation . By inhibiting MEK, this compound can potentially disrupt this pathway and affect the growth and differentiation of cells .
Cellular Effects
In terms of cellular effects, this compound has been observed to have antitumor activity in patients with advanced solid tumors . It has been shown to reduce ERK phosphorylation among all cohorts . The effects of this compound can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting MEK . This inhibition disrupts the MAPK signaling pathway, which can lead to changes in cell growth and differentiation . The exact nature of these changes can depend on a variety of factors, including the type of cell and the specific cellular processes involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For example, it has been found that the inhibitory effects of this compound on pERK in peripheral blood mononuclear cells (PBMCs) increase in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, in a phase I study, it was found that the maximum tolerated dose (MTD) of this compound was 8 mg/day . At this dosage, this compound was found to be well-tolerated and showed a favorable pharmacokinetic/pharmacodynamic profile .
Metabolic Pathways
This compound is involved in the MAPK signaling pathway . By inhibiting MEK, it can potentially disrupt this pathway and affect the metabolism of cells .
準備方法
Ro-4987655 は、さまざまな試薬と条件を含む一連の化学反応によって合成されます最終生成物は、精製および結晶化プロセスによって得られます .
Ro-4987655 の工業的製造方法は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を含みます。 この化合物は通常、結晶性固体として製造され、長期安定性のために -20°C で保存できます .
化学反応の分析
Ro-4987655 は、次のようないくつかのタイプの化学反応を起こします。
酸化: Ro-4987655 は、特定の条件下で酸化されてさまざまな酸化誘導体となる可能性があります。
還元: この化合物は、還元されてさまざまな還元生成物となる可能性があります。
置換: Ro-4987655 は、ベンゾアミドコアの特定の置換基が他の官能基と置換される置換反応を起こす可能性があります.
これらの反応で一般的に使用される試薬には、酸化剤、還元剤、および置換反応用のさまざまな求核剤が含まれます。 これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
Ro-4987655 は、次のものを含む、幅広い科学研究の応用があります。
類似化合物との比較
Ro-4987655 is unique in its high selectivity and potency for MEK1 and MEK2 compared to other MEK inhibitors. Similar compounds include:
PD-0325901: Another MEK inhibitor with similar applications in cancer therapy.
Trametinib: A MEK inhibitor used in the treatment of melanoma.
Cobimetinib: A MEK inhibitor used in combination with other therapies for the treatment of certain types of cancer.
Ro-4987655 stands out due to its high selectivity and oral bioavailability, making it a valuable tool in both research and therapeutic applications
生物活性
RO4987655, also known as CH4987655, is a selective allosteric inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting MEK1 and MEK2. It has shown significant potential in treating various cancers, particularly those driven by RAS and RAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
This compound inhibits the MEK signaling pathway, which is crucial for cell proliferation and survival in many tumors. By blocking MEK1/2 activity, it disrupts downstream signaling to ERK1/2, leading to reduced tumor cell growth and proliferation. The compound has demonstrated potent anti-tumor activity in preclinical models and early clinical trials.
Pharmacokinetics
- Administration : this compound is administered orally.
- Dosing : The maximum tolerated dose (MTD) was established at 8.5 mg twice daily.
- Half-Life : Approximately 4 hours.
- Target Inhibition : At MTD, target inhibition was high (mean 75%) and sustained over time.
Pharmacodynamics
The pharmacodynamic effects of this compound were assessed through various biomarkers:
- pERK Inhibition : Significant suppression of phosphorylated ERK (pERK) levels was observed in peripheral blood mononuclear cells.
- Tumor Response : A reduction in tumor glucose uptake measured by fluorodeoxyglucose positron emission tomography (FDG-PET) was noted in 79.4% of patients treated.
Phase I Dose-Escalation Study
A phase I study evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings included:
- Adverse Events : Common side effects were rash (91.8%), gastrointestinal disorders (69.4%), and skin toxicity.
- Clinical Benefit : 21.1% of patients exhibited clinical benefit, with partial responses recorded.
Phase I Expansion Study
This study focused on specific populations with BRAF and KRAS mutations:
- Participants : Included patients with BRAF V600-mutated melanoma, KRAS-mutant non-small cell lung cancer (NSCLC), and colorectal cancer.
- Response Rates :
- BRAF-mutated melanoma: 24% achieved partial response.
- KRAS-mutant NSCLC: 11% achieved partial response.
- No responses were seen in KRAS-mutant colorectal cancer.
Efficacy Assessment
Sequential tumor sampling revealed:
- ERK Phosphorylation : Decreased levels across all cohorts post-treatment.
- Ki-67 Expression : Variability in modulation among different tumor types.
Data Table Summary
Study Type | Population | MTD (mg) | Clinical Benefit (%) | Common AEs |
---|---|---|---|---|
Phase I Dose-Escalation | Advanced solid tumors | 8.5 | 21.1 | Rash, GI disorders |
Phase I Expansion | BRAF/KRAS mutated cancers | 8.5 | Varies by cohort | Rash, acneiform dermatitis |
特性
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYFEGKMOCQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3IN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026099 | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874101-00-5 | |
Record name | RO-4987655 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-4987655 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-4987655 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ro4987655?
A1: this compound is an allosteric, ATP non-competitive inhibitor of MEK1/2 []. These kinases are crucial components of the RAS/RAF/MEK/ERK signaling cascade, which regulates vital cellular processes including proliferation, differentiation, and survival []. By inhibiting MEK1/2, this compound disrupts this pathway, ultimately leading to reduced phosphorylation of extracellular signal-regulated kinase (ERK)1/2, key downstream effectors of this pathway [, ].
Q2: What are the downstream consequences of this compound-mediated MEK inhibition?
A2: Inhibition of MEK by this compound leads to a reduction in ERK1/2 phosphorylation [, ]. This reduction in ERK1/2 activity impacts downstream signaling events, ultimately influencing cellular processes like proliferation, survival, and metabolism [, ]. In cancer cells with hyperactivated RAS/RAF/MEK/ERK signaling, this inhibition can lead to reduced tumor growth and even tumor regression [, ].
Q3: What is the pharmacokinetic profile of this compound?
A4: Research indicates that this compound exhibits favorable pharmacokinetics. It is rapidly absorbed after oral administration, with a Tmax of approximately 1 hour []. The compound demonstrates dose-proportional exposures and a half-life ranging from 4 to 6 hours, resulting in a twice-daily dosing regimen [, ]. Additionally, this compound displays moderate inter-patient variability in its pharmacokinetic parameters [].
Q4: How does this compound's pharmacokinetic profile relate to its pharmacodynamic effects?
A5: The pharmacokinetic properties of this compound contribute to its sustained target engagement. A study using peripheral blood mononuclear cells (PBMCs) as a surrogate tissue demonstrated that this compound achieves high (mean 75%) and sustained (>90% of the time above IC50) inhibition of ERK phosphorylation at its recommended phase II dose []. This sustained target inhibition is likely linked to its relatively long half-life and supports its twice-daily dosing schedule.
Q5: What is the evidence of this compound's anti-tumor activity?
A6: Preclinical studies demonstrate this compound's efficacy in inhibiting tumor growth in various xenograft models, including those with mutations in BRAF, KRAS, and NRAS []. In clinical trials, single-agent activity was observed in melanoma, including both BRAF-mutant and BRAF wild-type subtypes, and in KRAS-mutant non-small cell lung cancer (NSCLC) []. Interestingly, KRAS-mutant colorectal cancer did not respond to single-agent this compound [].
Q6: Are there any known resistance mechanisms to this compound?
A7: While the provided articles don't delve into specific resistance mechanisms for this compound, it's important to note that resistance to targeted therapies is a significant challenge in oncology. Acquired resistance can emerge through various mechanisms, including secondary mutations in the target protein or activation of bypass signaling pathways []. Further research is needed to comprehensively understand the mechanisms of resistance to this compound.
Q7: Are there any identified biomarkers for predicting response to this compound?
A8: Research suggests that metabolic changes assessed by 18F-FDG PET imaging might serve as an early predictor of response to this compound []. A study observed that patients with a greater decrease in 18F-FDG uptake after treatment tended to have better responses to this compound, suggesting a correlation between metabolic response and efficacy []. Additionally, plasma metabolomic profiling identified specific lipids whose pretreatment levels could predict objective responses to this compound in melanoma patients []. These findings highlight the potential of using metabolic imaging and metabolomic biomarkers for patient stratification and treatment monitoring.
Q8: What is the safety profile of this compound?
A9: The safety profile of this compound appears manageable based on clinical trial data. The most common adverse events were generally mild to moderate and included rash, acneiform dermatitis, and gastrointestinal disorders [, ]. Dose-limiting toxicities observed at higher doses included elevated creatine phosphokinase and blurred vision [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。